molecular formula C23H18ClFN2O B14984356 N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-fluorobenzamide

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-fluorobenzamide

Cat. No.: B14984356
M. Wt: 392.9 g/mol
InChI Key: IYBQWDLLVIILQK-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, an indole moiety, and a fluorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-fluorobenzamide typically involves multi-step organic reactions. The process often starts with the preparation of the indole derivative, followed by the introduction of the chlorophenyl group and the fluorobenzamide moiety. Common reagents used in these reactions include halogenating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-chlorobenzamide
  • N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-bromobenzamide
  • N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-iodobenzamide

Uniqueness

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H18ClFN2O

Molecular Weight

392.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-fluorobenzamide

InChI

InChI=1S/C23H18ClFN2O/c24-20-10-4-1-7-15(20)18(19-13-26-22-12-6-3-8-16(19)22)14-27-23(28)17-9-2-5-11-21(17)25/h1-13,18,26H,14H2,(H,27,28)

InChI Key

IYBQWDLLVIILQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CNC(=O)C3=CC=CC=C3F)C4=CC=CC=C4Cl

Origin of Product

United States

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